3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is a complex organic compound that features a benzofuran moiety fused with a chromene-thione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The chromene-thione structure can be introduced via a Friedel-Crafts reaction, followed by thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing side products, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, hydroxyl groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or hydroxylated derivatives.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic applications.
Uniqueness
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is unique due to its combined benzofuran and chromene-thione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H20O3S |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propylchromene-4-thione |
InChI |
InChI=1S/C22H20O3S/c1-4-7-14-10-16-19(12-18(14)23-3)24-13(2)21(22(16)26)20-11-15-8-5-6-9-17(15)25-20/h5-6,8-12H,4,7H2,1-3H3 |
InChI Key |
MDRUOQCBDINKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.